Cas no 362669-45-2 (Ethyl 8-(1-naphthyl)-8-oxooctanoate)

Ethyl 8-(1-naphthyl)-8-oxooctanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 8-naphthalen-1-yl-8-oxooctanoate
- LogP
- Ethyl 8-(1-naphthyl)-8-oxooctanoate
- ETHYL 8-(NAPHTHALEN-1-YL)-8-OXOOCTANOATE
-
- MDL: MFCD01320265
- インチ: InChI=1S/C20H24O3/c1-2-23-20(22)15-6-4-3-5-14-19(21)18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,2-6,14-15H2,1H3
- InChIKey: HESSMGIRCGDOPS-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CCCCCCC(=O)C1=CC=CC2=CC=CC=C21
計算された属性
- せいみつぶんしりょう: 312.17300
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 10
じっけんとくせい
- PSA: 43.37000
- LogP: 4.92620
Ethyl 8-(1-naphthyl)-8-oxooctanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM263822-5g |
Ethyl 8-(1-naphthyl)-8-oxooctanoate |
362669-45-2 | 95% | 5g |
$1089 | 2023-01-03 | |
Chemenu | CM263822-1g |
Ethyl 8-(1-naphthyl)-8-oxooctanoate |
362669-45-2 | 95% | 1g |
$298 | 2023-01-03 | |
abcr | AB367767-1 g |
Ethyl 8-(1-naphthyl)-8-oxooctanoate, 97%; . |
362669-45-2 | 97% | 1g |
€633.40 | 2023-04-26 | |
Fluorochem | 207773-5g |
ethyl 8-(1-naphthyl)-8-oxooctanoate |
362669-45-2 | 97% | 5g |
£1447.00 | 2022-03-01 | |
Fluorochem | 207773-2g |
ethyl 8-(1-naphthyl)-8-oxooctanoate |
362669-45-2 | 97% | 2g |
£613.00 | 2022-03-01 | |
Ambeed | A416383-1g |
Ethyl 8-(1-naphthyl)-8-oxooctanoate |
362669-45-2 | 95+% | 1g |
$319.0 | 2024-04-19 | |
Crysdot LLC | CD12078626-1g |
Ethyl 8-(1-naphthyl)-8-oxooctanoate |
362669-45-2 | 95+% | 1g |
$316 | 2024-07-24 | |
abcr | AB367767-5 g |
Ethyl 8-(1-naphthyl)-8-oxooctanoate, 97%; . |
362669-45-2 | 97% | 5g |
€2356.60 | 2023-04-26 | |
TRC | E102310-500mg |
Ethyl 8-(1-naphthyl)-8-oxooctanoate |
362669-45-2 | 500mg |
$ 605.00 | 2022-06-05 | ||
Chemenu | CM263822-1g |
Ethyl 8-(1-naphthyl)-8-oxooctanoate |
362669-45-2 | 95% | 1g |
$298 | 2021-08-18 |
Ethyl 8-(1-naphthyl)-8-oxooctanoate 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Wei Chen Nanoscale, 2015,7, 6957-6990
Ethyl 8-(1-naphthyl)-8-oxooctanoateに関する追加情報
Ethyl 8-(1-naphthyl)-8-oxooctanoate: A Comprehensive Overview
Ethyl 8-(1-naphthyl)-8-oxooctanoate, with CAS No. 362669-45-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a naphthyl group with an ester functional group. The naphthyl group, derived from naphthalene, contributes to the compound's aromaticity and stability, while the ester group imparts versatility in its chemical reactivity and applications.
The molecular structure of Ethyl 8-(1-naphthyl)-8-oxooctanoate is notable for its octanoate backbone. The octanoate moiety consists of an eight-carbon chain with a ketone group at the eighth position. This arrangement allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its potential as a precursor in the synthesis of advanced materials, including polymers and pharmaceutical agents.
One of the key areas of research involving Ethyl 8-(1-naphthyl)-8-oxooctanoate is its application in drug delivery systems. The compound's ability to form stable ester linkages has been leveraged to create biodegradable polymers that can encapsulate and release drugs over extended periods. This property is particularly promising for the development of controlled-release pharmaceuticals, which are increasingly sought after in the medical industry.
In addition to its pharmaceutical applications, Ethyl 8-(1-naphthyl)-8-oxooctanoate has shown potential in the field of optoelectronics. Its aromatic naphthyl group contributes to its electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other advanced electronic devices. Recent research has focused on optimizing its electronic characteristics through structural modifications, with promising results in enhancing device efficiency and stability.
The synthesis of Ethyl 8-(1-naphthyl)-8-oxooctanoate typically involves multi-step reactions, often starting from naphthalene derivatives. The process may include oxidation, esterification, and purification steps to achieve the desired product. Researchers have explored various synthetic pathways to improve yield and reduce production costs, with some methods showing significant promise for large-scale manufacturing.
From an environmental perspective, Ethyl 8-(1-naphthyl)-8-oxooctanoate has been studied for its biodegradability and eco-friendliness. Initial findings suggest that under certain conditions, the compound can degrade into non-toxic byproducts, making it a more sustainable alternative to traditional materials in various industries.
In conclusion, Ethyl 8-(1-naphthyl)-8-oxooctanoate (CAS No. 362669-45-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and chemical properties make it a valuable tool in organic synthesis, drug delivery systems, optoelectronics, and sustainable materials development. As research continues to uncover new possibilities for this compound, its role in advancing technology and medicine is expected to grow significantly.
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